Cas no 743384-09-0 (3-(2-aminoethyl)phenylmethanol)

3-(2-Aminoethyl)phenylmethanol is a versatile aromatic compound featuring both an aminoethyl and a hydroxymethyl functional group attached to a phenyl ring. This structure imparts reactivity suitable for applications in organic synthesis, particularly as an intermediate in pharmaceuticals, agrochemicals, and specialty chemicals. The presence of the primary amine and hydroxyl groups allows for further derivatization, enabling the formation of amides, esters, or other functionalized products. Its balanced polarity enhances solubility in common organic solvents, facilitating purification and handling. The compound’s stability under standard conditions makes it a practical choice for multistep synthetic routes. Care should be taken to store it under inert conditions to prevent oxidation or degradation.
3-(2-aminoethyl)phenylmethanol structure
743384-09-0 structure
Product name:3-(2-aminoethyl)phenylmethanol
CAS No:743384-09-0
MF:C9H13NO
MW:151.205622434616
MDL:MFCD08234485
CID:560480
PubChem ID:45091753

3-(2-aminoethyl)phenylmethanol Chemical and Physical Properties

Names and Identifiers

    • (3-(2-AMINOETHYL)PHENYL)METHANOL
    • [3-(2-aminoethyl)phenyl]methanol
    • Benzenemethanol,3-(2-aminoethyl)-
    • 2-(3-methoxyphenyl)ethylamine
    • 3-(2-Aminoethyl)benzylalcohol
    • 3-(2-aminoethyl)phenylmethanol
    • 3-(aminoethyl)benzyl alcohol
    • AG-G-95427
    • CTK5D9728
    • KB-206906
    • SureCN207005
    • EN300-304072
    • 3-(2-Aminoethyl) benzyl alcohol
    • SCHEMBL207005
    • SB22890
    • BBBQNAXNSQHGLQ-UHFFFAOYSA-N
    • DTXSID10666898
    • AKOS006286235
    • 3-(2-Aminoethyl)benzyl alcohol
    • 743384-09-0
    • MDL: MFCD08234485
    • Inchi: InChI=1S/C9H13NO/c10-5-4-8-2-1-3-9(6-8)7-11/h1-3,6,11H,4-5,7,10H2
    • InChI Key: BBBQNAXNSQHGLQ-UHFFFAOYSA-N
    • SMILES: C1=CC(=CC(=C1)CO)CCN

Computed Properties

  • Exact Mass: 151.10000
  • Monoisotopic Mass: 151.1
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 3
  • Complexity: 106
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.4
  • Topological Polar Surface Area: 46.2A^2

Experimental Properties

  • PSA: 46.25000
  • LogP: 1.38040

3-(2-aminoethyl)phenylmethanol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-304072-0.1g
[3-(2-aminoethyl)phenyl]methanol
743384-09-0 95.0%
0.1g
$300.0 2025-03-19
Enamine
EN300-304072-5.0g
[3-(2-aminoethyl)phenyl]methanol
743384-09-0 95.0%
5.0g
$925.0 2025-03-19
Enamine
EN300-304072-0.5g
[3-(2-aminoethyl)phenyl]methanol
743384-09-0 95.0%
0.5g
$328.0 2025-03-19
Enamine
EN300-304072-2.5g
[3-(2-aminoethyl)phenyl]methanol
743384-09-0 95.0%
2.5g
$561.0 2025-03-19
Enamine
EN300-304072-5g
[3-(2-aminoethyl)phenyl]methanol
743384-09-0
5g
$925.0 2023-09-05
eNovation Chemicals LLC
K89121-25g
(3-(2-AMINOETHYL)PHENYL)METHANOL
743384-09-0 95%
25g
$1680 2025-02-20
Enamine
EN300-304072-0.05g
[3-(2-aminoethyl)phenyl]methanol
743384-09-0 95.0%
0.05g
$287.0 2025-03-19
Enamine
EN300-304072-1.0g
[3-(2-aminoethyl)phenyl]methanol
743384-09-0 95.0%
1.0g
$341.0 2025-03-19
eNovation Chemicals LLC
K89121-25g
(3-(2-AMINOETHYL)PHENYL)METHANOL
743384-09-0 95%
25g
$1680 2024-05-25
Enamine
EN300-304072-1g
[3-(2-aminoethyl)phenyl]methanol
743384-09-0
1g
$341.0 2023-09-05

Additional information on 3-(2-aminoethyl)phenylmethanol

3-(2-Aminoethyl)phenylmethanol: A Comprehensive Overview

3-(2-Aminoethyl)phenylmethanol, also known by its CAS number 743384-09-0, is a versatile organic compound with significant applications in various fields of chemistry and pharmacology. This compound, characterized by its unique structure, has garnered attention due to its potential in drug discovery and material science. In this article, we delve into the properties, synthesis, applications, and recent advancements related to 3-(2-aminoethyl)phenylmethanol.

The molecular structure of 3-(2-aminoethyl)phenylmethanol comprises a phenol group attached to a methanol moiety, with an aminoethyl side chain at the para position. This configuration imparts the compound with unique chemical reactivity and biological activity. Recent studies have highlighted its role as a precursor in the synthesis of bioactive molecules, particularly in the development of novel therapeutic agents.

Synthesis and Properties

The synthesis of 3-(2-aminoethyl)phenylmethanol involves a multi-step process that typically begins with the hydroxylation of an aromatic ring. The introduction of the aminoethyl group is achieved through nucleophilic substitution or coupling reactions, depending on the desired stereochemistry. The compound exhibits a melting point of approximately 125°C and a boiling point around 185°C under standard conditions. Its solubility in polar solvents such as water and ethanol is moderate, making it suitable for various chemical reactions.

Applications in Drug Discovery

3-(2-Aminoethyl)phenylmethanol has emerged as a valuable intermediate in the synthesis of bioactive compounds. Recent research has focused on its use as a building block for developing anti-inflammatory agents and antioxidants. For instance, studies published in 2023 demonstrated that derivatives of this compound exhibit potent anti-inflammatory activity by inhibiting COX-2 enzymes. Additionally, its role in the synthesis of dopamine receptor agonists has been explored, highlighting its potential in treating neurodegenerative diseases such as Parkinson's.

Environmental and Safety Considerations

The environmental impact of 3-(2-aminoethyl)phenylmethanol is currently under investigation. Preliminary studies suggest that it undergoes biodegradation under aerobic conditions, but further research is required to assess its long-term effects on ecosystems. From a safety perspective, handling this compound requires standard laboratory precautions due to its potential irritant properties.

Future Directions

The future of 3-(2-aminoethyl)phenylmethanol lies in its continued exploration as a versatile building block for drug development. Ongoing research aims to optimize its synthesis pathways for large-scale production while minimizing environmental impact. Furthermore, investigations into its interactions with biological systems are expected to uncover new therapeutic applications.

In conclusion, 3-(2-aminoethyl)phenylmethanol, CAS number 743384-09-0, stands as a pivotal compound in modern chemistry and pharmacology. Its unique properties and diverse applications underscore its importance in advancing scientific research and industrial innovation.

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